[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA typically involves the reaction of 2-methylindole with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It has been investigated for its interactions with various enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- 2-methyl-3-indoleacetic acid
- 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
Uniqueness
Compared to similar compounds, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-9(6-7-14-12(13)16)10-4-2-3-5-11(10)15-8/h2-5,15H,6-7H2,1H3,(H3,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYGMXMCMKIKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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